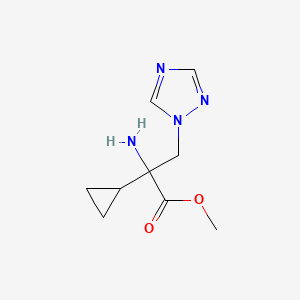Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate
CAS No.:
Cat. No.: VC20454602
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N4O2 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | methyl 2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C9H14N4O2/c1-15-8(14)9(10,7-2-3-7)4-13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |
| Standard InChI Key | UXEJPLSEHFQLRL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CN1C=NC=N1)(C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate is C₉H₁₃N₄O₂, derived from the combination of a cyclopropyl-substituted propanoate ester (C₇H₁₁NO₂) and a 1,2,4-triazole moiety (C₂H₂N₃) . Key functional groups include:
-
A methyl ester group at the carboxylate terminus.
-
An amino group (-NH₂) at the α-position.
-
A cyclopropyl ring fused to the central carbon.
-
A 1H-1,2,4-triazol-1-yl substituent at the β-position.
The SMILES notation for this compound is COC(=O)C(C(C1CC1)N)(N2C=NC=N2), reflecting its branching and heterocyclic architecture .
Stereochemical Considerations
The presence of the cyclopropyl group introduces steric constraints that influence the molecule’s three-dimensional conformation. Computational models predict a collision cross section (CCS) of approximately 135–143 Ų for protonated adducts, comparable to structurally related triazole-containing esters . This steric profile may impact its pharmacokinetic behavior in biological systems.
Synthetic Pathways and Methodologies
Pinner Reaction Strategy
A validated approach for synthesizing analogous triazolylacetates involves the Pinner reaction, where α-substituted cyanoacetates are converted into carboxyimidate salts. These intermediates react with nucleophiles like formylhydrazide to form triazole rings . For example, ethyl cyanoacetate derivatives undergo imidate salt formation under acidic conditions, followed by cyclization with hydrazine derivatives to yield triazole-functionalized products .
Key Intermediate: Methyl 2-Amino-2-cyclopropylpropanoate
The cyclopropyl-substituted precursor, methyl 2-amino-2-cyclopropylpropanoate (CAS: 91456-37-0), is synthesized via coupling reactions using carbodiimides or microwave-assisted techniques. Its molecular formula (C₇H₁₃NO₂) and SMILES (CC(C1CC1)(C(=O)OC)N) have been well-characterized.
Physicochemical Properties
Thermal Stability and Boiling Point
Based on analogous triazolylpropanoates, the compound likely exhibits a boiling point near 274°C at standard pressure, with a density of 1.2 g/cm³ . These properties suggest moderate volatility and suitability for high-temperature reactions.
Solubility and Partitioning Behavior
The ester group enhances lipophilicity, while the amino and triazole moieties contribute to polar interactions. Predicted logP values (octanol-water partition coefficient) range between 0.5–1.5, indicating balanced solubility in both aqueous and organic phases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume